molecular formula C15H14N4O2 B2794125 11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene CAS No. 1797367-89-5

11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene

Cat. No.: B2794125
CAS No.: 1797367-89-5
M. Wt: 282.303
InChI Key: VVQJDMUUGQZSBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is a complex organic compound with a molecular formula of C15H14N4O2 and a molecular weight of 282.303

Preparation Methods

The synthesis of 11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves multiple steps, typically starting with the preparation of the furan ring and the tetrazatricyclo structure separately. These components are then combined under specific reaction conditions to form the final compound. Industrial production methods often involve the use of high temperatures and catalysts to optimize yield and purity.

Chemical Reactions Analysis

11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex moleculesIndustrially, it can be used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene involves its interaction with specific molecular targets and pathways. The furan ring and tetrazatricyclo structure allow it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar compounds include 4-[(furan-2-yl)methyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one and other furan derivatives. Compared to these compounds, 11-(Furan-2-carbonyl)-4-methyl-2,3,7,11-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,7-tetraene is unique due to its specific combination of the furan ring and tetrazatricyclo structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

furan-2-yl-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2/c1-10-7-14-16-8-11-9-18(5-4-12(11)19(14)17-10)15(20)13-3-2-6-21-13/h2-3,6-8H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQJDMUUGQZSBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CO4)C=NC2=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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